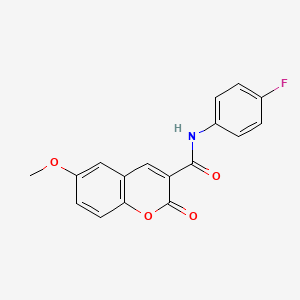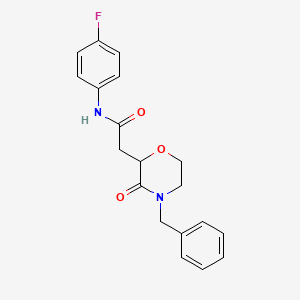![molecular formula C9H21N3O B12137211 1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
1-Butyl-3-[2-(dimethylamino)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[2-(dimethylamino)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group and a dimethylaminoethyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-Butyl-3-[2-(dimethylamino)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of butyl isocyanate with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate. Industrial production methods may involve the use of flow microreactor systems to ensure efficient and sustainable synthesis .
Chemical Reactions Analysis
1-Butyl-3-[2-(dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification: It can participate in esterification reactions, forming esters in the presence of carboxylic acids and catalysts like dicyclohexylcarbodiimide.
Scientific Research Applications
1-Butyl-3-[2-(dimethylamino)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Butyl-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
1-Butyl-3-[2-(dimethylamino)ethyl]urea can be compared with other similar compounds, such as:
1-tert-Butyl-3-[2-(dimethylamino)ethyl]urea: This compound has a tert-butyl group instead of a butyl group, which may influence its reactivity and applications.
1-ethyl-3-[2-(dimethylamino)ethyl]urea:
Properties
Molecular Formula |
C9H21N3O |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-butyl-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C9H21N3O/c1-4-5-6-10-9(13)11-7-8-12(2)3/h4-8H2,1-3H3,(H2,10,11,13) |
InChI Key |
VLFSUUBWJQWJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12137130.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137138.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137149.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)
![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)
![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12137161.png)


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)
![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
